molecular formula C15H17NO4 B12070796 (1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid

(1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid

Cat. No.: B12070796
M. Wt: 275.30 g/mol
InChI Key: LCDIGOSCKNABIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid typically involves multi-step organic reactions. The starting materials and reagents used can vary, but a common approach might include:

    Cyclopropylmethylation: Introduction of the cyclopropylmethyl group to a suitable precursor.

    Quinoline Formation: Construction of the quinoline ring system through cyclization reactions.

    Oxidation: Introduction of the oxo group at the 2-position.

    Ether Formation: Formation of the ether linkage at the 6-position.

    Acetic Acid Introduction: Attachment of the acetic acid moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states or introduction of additional functional groups.

    Reduction: Reduction of the oxo group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the quinoline ring.

    Hydrolysis: Breakdown of the ether or ester linkages under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. The specific biological activities of this compound would need to be determined through experimental studies.

Medicine

In medicine, compounds with similar structures have been investigated for their therapeutic potential. They may act on various molecular targets, including enzymes, receptors, and ion channels, to exert their effects.

Industry

Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, proteins, or cell membranes, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with diverse biological activities.

    Quinolinic Acid: Known for its role in the kynurenine pathway and neurotoxicity.

    Chloroquine: An antimalarial drug with a quinoline core structure.

Uniqueness

(1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

2-[[1-(cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]oxy]acetic acid

InChI

InChI=1S/C15H17NO4/c17-14-6-3-11-7-12(20-9-15(18)19)4-5-13(11)16(14)8-10-1-2-10/h4-5,7,10H,1-3,6,8-9H2,(H,18,19)

InChI Key

LCDIGOSCKNABIO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C(=O)CCC3=C2C=CC(=C3)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.